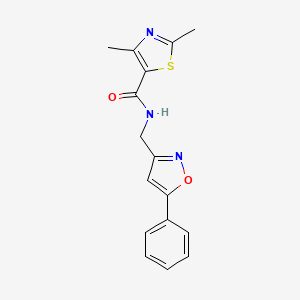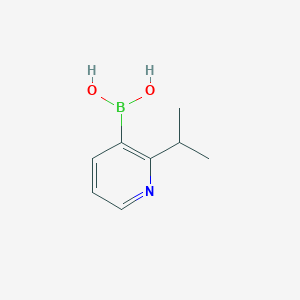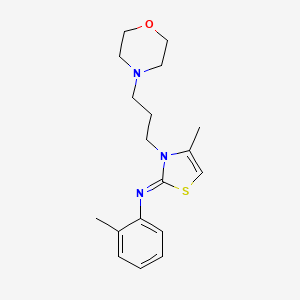![molecular formula C22H21ClN2O4S B2467802 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111015-09-8](/img/structure/B2467802.png)
6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline, also known as CPQ, is a quinoline-based compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurodegenerative disease research, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been shown to inhibit the activation of caspase-3, a key enzyme involved in programmed cell death. In infectious disease research, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been found to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been found to have various biochemical and physiological effects, depending on the specific application. In cancer research, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been found to protect against oxidative stress and inflammation. In infectious disease research, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been found to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline in lab experiments is its high potency and specificity. 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been found to exhibit strong activity against cancer cells, neurotoxicity, and various bacterial and fungal strains. However, one of the limitations of using 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline.
Orientations Futures
There are several future directions for 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline research, including the development of more potent and selective analogs, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic potential in other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline and its potential side effects in vivo.
Conclusion:
In conclusion, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline is a promising compound that has shown potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. Its high potency and specificity make it an attractive candidate for further research, although its potential toxicity and side effects need to be carefully considered. Further studies are needed to fully understand the mechanism of action of 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline involves the reaction of 6-chloro-4-aminobenzene-1-sulfonamide with 3-(piperidin-1-yl)propanoic acid followed by cyclization with 2-chloro-3-formylquinoline. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In neurodegenerative disease research, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been shown to protect against neurotoxicity induced by amyloid-beta peptide, which is implicated in Alzheimer's disease. In infectious disease research, 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline has been found to exhibit antibacterial and antifungal activities.
Propriétés
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-16-6-8-17(9-7-16)30(27,28)21-18-13-15(23)5-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVNYUEZYFQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2467720.png)
![2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2467721.png)
![5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2467722.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2467725.png)





![3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2467737.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2467738.png)

![Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2467741.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B2467742.png)